[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine;hydrochloride
Beschreibung
Historical Development of Benzoxaborole Compounds
Benzoxaboroles emerged as a distinct class of boron-containing heterocycles following their first synthesis by Kurt Torssell in 1957. Early research focused on their unique stability in aqueous environments and resistance to hydrolysis, properties attributed to the cyclic hemiboronic acid structure. For nearly five decades, benzoxaboroles remained primarily tools for organic synthesis and supramolecular chemistry.
The medicinal potential of benzoxaboroles gained traction in 2006 with the discovery of tavaborole (AN2690), a fluorine-substituted benzoxaborole exhibiting potent antifungal activity via inhibition of leucyl-tRNA synthetase (LeuRS). This breakthrough catalyzed extensive structure-activity relationship (SAR) studies, leading to FDA approvals (tavaborole in 2014, crisaborole in 2016) and over 20 clinical-stage candidates by 2025. Key milestones include:
Importance of Boron-Containing Heterocycles in Chemical Research
Boron's unique electronic configuration enables diverse bonding modes critical for pharmaceutical applications:
| Property | Impact on Drug Design | Example Application |
|---|---|---|
| Empty p-orbital | Forms reversible covalent bonds | Proteasome inhibition (bortezomib) |
| Lewis acidity | Stabilizes transition states | Serine protease targeting |
| Isoelectronic with carbon | Enables bioisosteric replacement | Improved metabolic stability |
Benzoxaboroles exemplify these properties through:
- Enhanced hydrolytic stability compared to linear boronic acids
- Water solubility (750 μg/mL for AN2690 at pH 7.0)
- Low intrinsic toxicity (LD50 >2,000 mg/kg in rodents for tavaborole)
These attributes have enabled therapeutic applications across antifungal, antiviral, and anti-inflammatory domains.
Overview of [3-Chloro-4-[(1-Hydroxy-3H-2,1-Benzoxaborol-6-yl)Oxy]Phenyl]Methanamine;Hydrochloride
This compound (CAS 1213827-99-6) represents a chlorinated benzoxaborole derivative optimized for Toll-like receptor (TLR) modulation:
Structural Features :
- Core : 1-hydroxy-3H-2,1-benzoxaborole
- Substituents :
Molecular Properties :
| Parameter | Value | Method |
|---|---|---|
| Molecular formula | C14H13BClNO3·HCl | High-resolution MS |
| Molecular weight | 326.03 g/mol | Calculated |
| logP | 1.82 | Predicted |
| Aqueous solubility | 17.27 mM in DMSO | Experimental |
Synthesis typically involves:
Significance in Organic and Medicinal Chemistry
This compound exemplifies three key advances in benzoxaborole chemistry:
A. Targeted TLR Modulation
- Inhibits TLR2/3/4/5 with IC50 18-580 nM
- Suppresses NF-κB signaling by >80% at 1 μM
- Oral ED90 of 30 mg/kg in LPS-induced inflammation models
B. Synthetic Versatility
The 6-phenoxy substitution pattern enables:
- Late-stage functionalization via Buchwald-Hartwig amination
- Prodrug strategies (e.g., esterase-activated analogs)
C. Structure-Activity Insights
Comparative studies reveal:
Eigenschaften
IUPAC Name |
[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BClNO3.ClH/c16-13-5-9(7-17)1-4-14(13)20-11-3-2-10-8-19-15(18)12(10)6-11;/h1-6,18H,7-8,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFCWFBFRRZSRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)OC3=C(C=C(C=C3)CN)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BCl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Route 1: Suzuki-Miyaura Coupling and Boronate Cyclization
This method adapts strategies from crisaborole synthesis (WO2018115362A1) and tricyclic benzoxaborole preparation (US20160168167).
Step 1: Preparation of 3-Chloro-4-hydroxybenzaldehyde
4-Hydroxybenzaldehyde undergoes electrophilic chlorination using Cl₂ in acetic acid at 0–5°C, yielding 3-chloro-4-hydroxybenzaldehyde (87% yield).
Step 2: Borylation via Miyaura Borylation
The chlorinated aldehyde is treated with bis(pinacolato)diboron in the presence of Pd(OAc)₂ and 1,1′-bis(diphenylphosphino)ferrocene (dppf) in dioxane at 100°C. This generates the boronate ester intermediate (XTMDXEDJWWVAKJ-UHFFFAOYSA-N), critical for subsequent coupling.
Step 3: Suzuki-Miyaura Coupling
The boronate ester reacts with 6-bromo-1-hydroxy-3H-2,1-benzoxaborole under Pd catalysis (PdCl₂(dppf)) in a mixture of DMF and aqueous K₂CO₃. This step forms the biaryl ether linkage (65–72% yield).
Step 4: Introduction of the Methanamine Group
The aldehyde intermediate is converted to the nitrile via Knoevenagel condensation with ammonium acetate, followed by reduction using BH₃-THF to yield the primary amine. Final treatment with HCl in ethanol generates the hydrochloride salt (Step 6 in US20160168167).
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Cl₂, AcOH, 0°C | 87% |
| 2 | Pd(OAc)₂, dppf | 78% |
| 3 | PdCl₂(dppf), DMF | 68% |
| 4 | BH₃-THF, HCl | 62% |
Route 2: Direct Amination and Boron Trifluoride-Mediated Cyclization
This route prioritizes early introduction of the amine group (EP2555625A1).
Step 1: Nitration and Reduction
3-Chloro-4-nitrophenol is reduced to 3-chloro-4-aminophenol using H₂/Pd-C in ethanol (92% yield). The amine is protected as a Boc-carbamate using di-tert-butyl dicarbonate.
Step 2: Boron Incorporation
The protected amine undergoes borylation with BF₃·OEt₂ in dichloromethane, forming the benzoxaborole ring. Deprotection with HCl in dioxane yields the free amine hydrochloride (75% overall yield).
Advantages : Fewer steps, higher yields for the amine intermediate.
Limitations : Requires careful control of BF₃ stoichiometry to avoid over-borylation.
Critical Analysis of Methodologies
Catalyst Efficiency in Coupling Reactions
Palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) are indispensable for Suzuki-Miyaura couplings. Ligands such as dppf enhance catalytic activity, enabling reactions at lower temperatures (80–100°C vs. traditional 120°C). Alternative ligands like SPhos (XEACOTDENIXQLW-UHFFFAOYSA-N) show promise for sterically hindered substrates but remain understudied for benzoxaboroles.
Functional Group Compatibility
The amine group’s susceptibility to oxidation necessitates protection during halogenation and borylation. Boc protection (as in Route 2) offers superior stability over benzyl groups, which require harsher deprotection conditions.
Salt Formation and Purification
Final hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ethanol, yielding >99% purity after recrystallization from IPA/water.
Industrial Scalability and Process Optimization
Solvent Selection
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Benzoxaborole Core
The 1-hydroxy-3H-2,1-benzoxaborol-6-yl group undergoes nucleophilic substitution at the 6-position oxygen, facilitated by the electron-deficient boron atom. This reactivity is critical for modifying the aryl ether linkage:
- Key Insight : The boron atom in the benzoxaborole enhances the electrophilicity of the adjacent oxygen, enabling efficient coupling with nucleophiles like alcohols or aryl boronic acids .
Amine Reactivity
The primary amine (methanamine hydrochloride) participates in classic amine reactions, though steric hindrance from the benzoxaborole may limit accessibility:
- Stability Note : Primary amines in similar structures are prone to auto-oxidation, forming dark byproducts upon prolonged air exposure .
Boron-Specific Reactions
The benzoxaborole’s boron center enables unique interactions, particularly with diols or under hydrolytic conditions:
| Reaction | Conditions | Application | Source |
|---|---|---|---|
| Diol complexation | 1,2-Diols (e.g., glycerol), pH 7.4 | Stable boronate esters for drug delivery | |
| Hydrolysis | H₂O, 100°C, 24h | Degradation to boric acid and phenol |
- Mechanism : The sp²-hybridized boron forms reversible covalent bonds with vicinal diols, a property exploited in prodrug design .
Chlorine Reactivity
The 3-chloro substituent on the phenyl ring participates in cross-coupling or substitution:
Hydrolysis of the Ether Linkage
The aryl ether bond is stable under mild conditions but cleaves under strong acids/bases:
| Conditions | Reagents | Products | Source |
|---|---|---|---|
| H₂SO₄ (conc.), 60°C | H₂O | Phenol and boronic acid derivatives | |
| NaOH (10M), reflux | - | Degradation to chlorocatechol and amine |
Oxidation Reactions
The primary amine and benzoxaborole hydroxyl group are susceptible to oxidation:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂, Fe²⁺ | pH 5, RT, 4h | Nitroso intermediate | Rapid degradation observed |
| KMnO₄, H₂SO₄ | 0°C, 1h | Carboxylic acid derivative | Low yield due to overoxidation |
Critical Analysis of Stability
Wissenschaftliche Forschungsanwendungen
-
Antimicrobial Properties :
- Recent studies have indicated that compounds containing boron, including derivatives like [3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine; hydrochloride, exhibit significant antimicrobial activity. For instance, compounds similar in structure have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- A study reported that compounds with similar boron structures demonstrated minimum inhibitory concentrations (MICs) that effectively inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
-
Anti-inflammatory Effects :
- The compound has been investigated for its anti-inflammatory properties. Boron-containing compounds are known to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
- Research indicates that such compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo .
-
Potential in Cancer Therapy :
- There is growing interest in the application of boron-containing compounds in cancer therapy due to their ability to target tumor cells selectively. Studies have suggested that these compounds may enhance the efficacy of traditional chemotherapeutics while minimizing side effects.
- For example, certain derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer cell lines .
Antimicrobial Activity Study
A comprehensive study evaluated the antimicrobial efficacy of a related compound against several pathogens. The results demonstrated:
| Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 | Bactericidal |
| Escherichia coli | 16 | Bacteriostatic |
| Candida albicans | 32 | Fungicidal |
This study underscores the potential of boron-containing compounds as antimicrobial agents .
Anti-inflammatory Research
In a model of induced inflammation, a boron derivative was administered to assess its impact on inflammatory markers:
| Inflammatory Marker | Control Level | Treated Level |
|---|---|---|
| TNF-alpha | 150 pg/mL | 70 pg/mL |
| IL-6 | 200 pg/mL | 90 pg/mL |
The significant reduction in these markers highlights the therapeutic potential of this compound in inflammatory diseases .
Wirkmechanismus
AN3485 Hydrochloride exerts its effects by inhibiting Toll-Like Receptors (TLRs), which are involved in the activation of immune responses. By binding to TLR2, TLR3, TLR4, and TLR5, the compound prevents the receptors from triggering the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This inhibition reduces inflammation and modulates the immune response .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The following table compares key structural features and physicochemical properties of the target compound with its closest analogs from the evidence:
*Hypothetical calculation based on benzoxaborol core.
Key Observations:
- Benzoxaborol Core : The target compound’s benzoxaborol group distinguishes it from analogs, enabling boron-mediated interactions absent in halogenated or alkoxy-substituted derivatives .
- Electron-Withdrawing Groups : Compounds with trifluoromethoxy (CF₃O) or sulfonyl groups exhibit enhanced metabolic stability and binding affinity compared to alkoxy substituents (e.g., ethoxy, methoxy) .
- Chlorine Substitution : Chlorine at the 3-position is common across analogs, contributing to lipophilicity and influencing pharmacokinetics .
Physicochemical Properties
- Solubility : Hydrochloride salts generally improve aqueous solubility. For example, 1-[3-chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride has a molecular weight of 262.0 g/mol, comparable to other small-molecule drugs, suggesting favorable solubility .
- Stability : Boron-containing compounds (e.g., benzoxaboroles) may exhibit pH-dependent stability due to boronate ester hydrolysis, whereas trifluoromethoxy or sulfonyl analogs are more chemically inert .
Biologische Aktivität
The compound [3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine;hydrochloride is a boron-containing small molecule that has gained attention for its potential therapeutic applications, particularly in treating inflammatory conditions. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in clinical settings, and relevant research findings.
Structure and Composition
The compound has the following molecular formula: C14H13BClNO3 . It features a benzoxaborole moiety, which is known for its role in modulating biological pathways related to inflammation and immune responses.
The primary mechanism of action involves the inhibition of pro-inflammatory cytokines such as TNF-alpha, IL-12, and IL-23. These cytokines are critical mediators in various inflammatory diseases, including psoriasis and atopic dermatitis.
In Vitro Studies
Research has demonstrated that the compound exhibits significant inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory responses. In vitro assays have shown that it effectively reduces cytokine release from activated immune cells.
| Study | Findings |
|---|---|
| Bioorg Med Chem Lett (2009) | Identified as a potent inhibitor of PDE4 with a favorable safety profile. |
| Clinical Trial Data | Showed efficacy in reducing symptoms of psoriasis in Phase II trials. |
In Vivo Studies
Animal models have been employed to assess the anti-inflammatory effects of this compound. Notably, studies indicated a marked reduction in skin inflammation and lesion severity in models of psoriasis.
Case Study: Psoriasis Treatment
In a controlled study involving mice with induced psoriasis-like symptoms, treatment with the compound resulted in:
- Reduction of Lesion Size : Approximately 50% decrease compared to control groups.
- Histological Improvements : Decreased epidermal thickness and reduced infiltration of immune cells.
Clinical Trials
Currently, the compound is undergoing clinical trials for its efficacy in treating various inflammatory skin diseases. Notable findings include:
- Efficacy in Psoriasis : Demonstrated significant improvement in patient-reported outcomes.
- Safety Profile : Generally well-tolerated with minimal side effects reported.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of this benzoxaborol-containing compound?
- Methodological Answer : Synthesis optimization should focus on key steps such as boronate ester formation and amine coupling. For example, highlights the use of sodium borohydride for imine reduction in analogous compounds, suggesting similar reductive amination steps may apply. Reaction conditions (e.g., solvent polarity, temperature) should be systematically varied to improve yield. Catalytic methods, such as palladium-mediated coupling for aryl ether formation (referenced in for isoxazole synthesis), could enhance efficiency. Purification via recrystallization or column chromatography should be validated using HPLC (as in ) to ensure purity >95% .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : A tiered approach is recommended:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm benzoxaborol ring substitution patterns and methanamine linkage.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., uses HRMS for a related hydrochloride salt).
- Fourier-Transform Infrared Spectroscopy (FTIR) : To detect characteristic B-O and N-H stretches.
- X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable.
Cross-validation with literature data (e.g., ’s PubChem structural descriptors) ensures accuracy .
Q. How should researchers assess the solubility and stability of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with quantification via UV-Vis spectroscopy.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC ( ’s HPLC protocols). recommends storage in airtight, light-protected glass containers at 2–8°C to prevent hydrolysis of sensitive groups .
Q. What safety protocols are essential for handling this hydrochloride salt in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles (mandated in for similar amines).
- Ventilation : Use fume hoods during synthesis ( emphasizes ventilation for volatile intermediates).
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste ( ’s spill protocols).
- First Aid : Immediate eye irrigation (15+ minutes) and medical consultation for inhalation exposure ( ’s急救措施) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays.
- Structural Analysis : Compare bioactivity of stereoisomers (if applicable) via chiral HPLC ( ’s use of stereospecific analogs).
- Metabolic Stability Testing : Use liver microsomes to assess whether rapid degradation explains inconsistent IC50 values (’s stability-testing framework) .
Q. What strategies are effective for developing a stability-indicating HPLC method for this compound?
- Methodological Answer :
- Stress Testing : Expose the compound to heat (80°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
- Column Selection : Use a C18 column with gradient elution (0.1% TFA in acetonitrile/water) to resolve degradation products ( ’s HPLC parameters).
- Validation : Assess specificity, linearity (R² > 0.999), and LOD/LOQ per ICH guidelines. Reference ’s purity standards for calibration .
Q. What mechanistic insights can be gained from studying the degradation pathways of this compound?
- Methodological Answer :
- LC-MS/MS Analysis : Identify major degradation products (e.g., benzoxaborol ring hydrolysis or methanamine oxidation).
- Kinetic Studies : Determine activation energy (Ea) via Arrhenius plots to predict shelf-life.
- Computational Modeling : Use DFT calculations to predict vulnerable bonds (e.g., ’s InChI-based structural analysis). Mitigation strategies may include formulation with antioxidants .
Q. How can researchers improve the selectivity of this compound in enzyme inhibition assays?
- Methodological Answer :
- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing chloro with fluoro) and test against off-target enzymes ( ’s halogen substitution approach).
- Molecular Docking : Use crystal structures of target enzymes (e.g., bacterial leucyl-tRNA synthetase for benzoxaborols) to optimize binding.
- Counter-Screening : Include panels of related enzymes (e.g., serine hydrolases) to assess specificity ( ’s multi-target profiling) .
Q. What computational tools are suitable for predicting the ADMET properties of this compound?
- Methodological Answer :
- Software : SwissADME or ADMETLab 2.0 to estimate permeability (LogP), CYP450 interactions, and hERG liability.
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using PAMPA models.
- Validation : Cross-check predictions with in vitro data (e.g., Caco-2 assays for absorption). ’s PubChem data can supplement physicochemical inputs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
